Ytterbium hydride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ytterbium hydride is a chemical compound with the formula YbH₂. In this compound, ytterbium is in the +2 oxidation state, and hydrogen is in the -1 oxidation state. This compound is known for its high thermostability and unique electronic properties, making it a subject of interest in various scientific fields .

Méthodes De Préparation

Ytterbium hydride can be synthesized through several methods:

Direct Hydrogenation: Ytterbium reacts with hydrogen gas under high pressure to form this compound.

High-Pressure Techniques: Utilizing diamond anvil cell methodology and synchrotron powder X-ray diffraction, ytterbium can be hydrogenated under high pressure to form higher hydrides such as YbH₂.₆₇.

Industrial Production: Industrially, this compound is produced by reacting ytterbium metal with hydrogen gas at elevated temperatures and pressures.

Analyse Des Réactions Chimiques

Ytterbium hydride undergoes various chemical reactions:

Oxidation: this compound can be oxidized to form ytterbium oxide.

Reduction: It can act as a reducing agent in certain chemical reactions.

Substitution: This compound can react with ammonia to form ytterbium nitride and hydrogen gas.

Common Reagents and Conditions: Typical reagents include hydrogen gas, ammonia, and various organic compounds. .

Major Products: Products include ytterbium oxide, ytterbium nitride, and various organic derivatives.

Applications De Recherche Scientifique

Catalytic Applications

Ytterbium hydride has demonstrated significant catalytic activity in organic transformations. Recent studies have highlighted its utility in hydroarylation processes:

- Hydroarylation of Olefins : YbH acts as a catalyst for the anti-Markovnikov hydroarylation of alkenes such as ethene and propene with benzene. The reaction proceeds via a nucleophilic substitution mechanism, where Yb(II) hydride facilitates the formation of alkylated products at room temperature. This process is notable for its selectivity and efficiency, making it a valuable tool in synthetic organic chemistry .

- Synthesis of Higher Hydrides : The ability of YbH to form higher hydrides under high-pressure conditions has implications for synthesizing complex materials. The phase behavior of YbH under varying pressures has been studied extensively, revealing that it can exist in multiple crystalline forms depending on the external conditions. This adaptability may allow for the development of new materials with tailored properties .

Material Science

This compound's structural properties make it an interesting candidate for various material science applications:

- Electric Conductivity : Research indicates that higher hydrides of ytterbium (e.g., YbH2+x) exhibit unique electrical conductivity characteristics. These properties are influenced by the hydrogen content and the crystalline structure, which can be manipulated through pressure and temperature variations. Such materials could find applications in electronic devices or as superconductors .

- Phase Transitions : The study of phase transitions in YbH under high pressure reveals its potential use in pressure-sensitive applications. The ability to transition between different phases at specific pressures could be harnessed for sensors or actuators in advanced engineering systems .

Reductant Properties

This compound serves as a powerful multielectron reductant:

- Two-Electron Reductant : YbH has been shown to act as an effective two-electron reductant at room temperature, facilitating various reduction reactions in organic synthesis. This property is particularly useful for reducing carbonyl compounds and other electrophiles, providing a more efficient pathway for chemical transformations compared to traditional reductants .

Table 1: Key Properties and Applications of this compound

Case Study: Hydroarylation Using this compound

In a recent experiment, YbH was utilized to catalyze the hydroarylation of propene with benzene. The reaction was monitored using NMR spectroscopy, confirming the formation of ethylbenzene as a primary product. The study demonstrated that YbH could facilitate this transformation under mild conditions, showcasing its potential for industrial applications in fine chemical synthesis .

Mécanisme D'action

The mechanism of action of ytterbium hydride involves its ability to donate hydrogen atoms in chemical reactions. This property is utilized in various catalytic processes. The compound’s electronic structure, with ytterbium in the +2 oxidation state, allows it to participate in redox reactions and act as a reducing agent .

Comparaison Avec Des Composés Similaires

Ytterbium hydride can be compared with other rare-earth metal hydrides:

Lanthanum Hydride (LaH₂): Similar to this compound, lanthanum hydride is also studied for its hydrogen storage capabilities.

Samarium Hydride (SmH₂): Samarium hydride shares similar electronic properties and is used in similar applications.

Europium Hydride (EuH₂): Europium hydride is another rare-earth hydride with comparable properties but different stability and reactivity profiles.

This compound stands out due to its high thermostability and unique electronic properties, making it a valuable compound in various scientific and industrial applications.

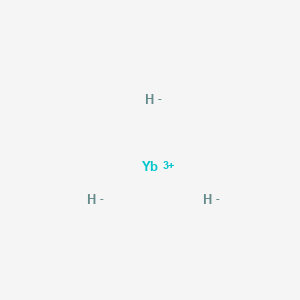

Propriétés

Numéro CAS |

32997-62-9 |

|---|---|

Formule moléculaire |

H3Y |

Poids moléculaire |

176.07 g/mol |

Nom IUPAC |

hydride;ytterbium(3+) |

InChI |

InChI=1S/Yb.3H/q+3;3*-1 |

Clé InChI |

NEUVQBHAWFOYNQ-UHFFFAOYSA-N |

SMILES |

[H-].[H-].[H-].[Yb+3] |

SMILES canonique |

[H-].[H-].[H-].[Yb+3] |

Key on ui other cas no. |

32997-62-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.